5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate
Overview
Description
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is a chemical compound with the CAS Number: 1506544-79-1 . Its IUPAC name is 5,6,7,8-tetrahydronaphthalen-2-yl carbonochloridate . The molecular weight of this compound is 210.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Eco-Friendly Synthesis Approaches
A new, environmentally friendly approach has been developed for constructing multi-functionalized benzenes, including derivatives of 5,6,7,8-tetrahydronaphthalene, through cyclization of easily obtainable reactants. This method emphasizes green chemistry principles, employing a mortar and pestle grinding technique that avoids harmful solvents. The synthesized compounds demonstrate potential in bioactive molecule compatibility and have been assessed for drug-like properties through docking simulations and ADMET predictions (Damera & Pagadala, 2023).
Synthesis of Analgesic Compounds
The synthesis of triazoles and triazolothiadiazines from 5,6,7,8-tetrahydronaphthalen-2-yl derivatives has been described. These compounds have been analyzed for their chemical structure and tested for analgesic activity, with several showing promising results. This research highlights the potential for developing new analgesic drugs from tetrahydronaphthalen-2-yl derivatives (Turan-Zitouni et al., 1999).
Anticancer and Antioxidant Activities
New polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives have been synthesized and evaluated for their tumor inhibitory and antioxidant activities. These compounds, incorporating pyridine, thioxopyridine, and pyrazolopyridine moieties, have shown promising potency against liver cancer cells and exhibited significant antioxidant capabilities, suggesting their utility in cancer treatment and prevention (Hamdy et al., 2013).
Novel Retinoid X Receptor-selective Retinoids
Research has led to the identification and synthesis of potent RXR agonists using tetrahydronaphthalene derivatives. These retinoids, targeted for treating non-insulin-dependent diabetes mellitus, have been synthesized through innovative methods, demonstrating the versatility of tetrahydronaphthalene as a core structure in medicinal chemistry (Faul et al., 2001).
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODUOARMQEISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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